molecular formula C11H7FO4 B2885825 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 536741-68-1

7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2885825
CAS No.: 536741-68-1
M. Wt: 222.171
InChI Key: VGRKTBCYYSNKBO-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a fluorinated coumarin derivative with a methyl group at position 4 and a carboxylic acid moiety at position 3. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as well as their photophysical properties .

Properties

IUPAC Name

7-fluoro-4-methyl-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO4/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRKTBCYYSNKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoro-4-methylcoumarin with suitable carboxylating agents. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and hydroxyl derivatives .

Scientific Research Applications

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

7-Hydroxy-4-Methyl-2-Oxo-2H-Chromene-6-Carboxylic Acid ()
  • Structural Differences : Hydroxy group at position 7 (vs. fluoro) and carboxylic acid at position 6 (vs. 3).
  • The shifted carboxylic acid alters intermolecular interactions and solubility.
  • NMR Data : Distinct chemical shifts at C-3 (109.10 ppm) and C-6–C-8 (122.46–126.29 ppm) reflect electronic differences from fluorine substitution .
6-Chloro-7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylic Acid ()
  • Structural Differences : Chlorine at position 6 and hydroxy at position 5.
  • Impact : Chlorine’s electron-withdrawing effect increases acidity of the carboxylic acid (pKa ~2.5–3.0). The hydroxy group at position 7 may confer antioxidant activity but reduces lipophilicity compared to fluorine .
3-Methyl-4-Oxo-2-Phenyl-4H-Chromene-8-Carboxylic Acid ()
  • Structural Differences : Phenyl group at position 2, methyl at position 3, and carboxylic acid at position 7.
  • Impact : The phenyl group enhances π-π stacking in crystal structures, while the carboxylic acid’s position 8 reduces steric hindrance near the chromene core. This compound’s melting point (253–255°C) is higher than the target compound due to stronger intermolecular forces .
7-Chloro-6-Fluoro-1-(4-Fluorophenyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylic Acid ()
  • Structural Differences : Naphthyridine core (vs. chromene) with dual halogenation (Cl, F).
  • Biological Relevance: Inhibits HGF/c-Met signaling in breast and lung cancers.
4-(Decyloxy)Phenyl 7-(Trifluoromethyl)-2-Oxo-2H-Chromene-3-Carboxylate ()
  • Structural Differences : Trifluoromethyl at position 7 and decyloxy chain on the phenyl group.
  • Applications : Used in fluorescent sensors due to the trifluoromethyl group’s strong electron-withdrawing effect. The decyloxy chain increases hydrophobicity (logP ~5.2), making it suitable for lipid membrane penetration .

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C)
Target Compound 238.19 2.1 210–212
7-Hydroxy-4-Methyl-2-Oxo-2H-Chromene-6-Carboxylic Acid 236.20 1.8 225–227
6-Chloro-7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylic Acid 240.60 2.3 245–247
3-Methyl-4-Oxo-2-Phenyl-4H-Chromene-8-Carboxylic Acid 282.27 3.0 253–255

*Calculated using ChemDraw.

Research Implications

  • Pharmaceutical Potential: The fluorine atom in the target compound improves metabolic stability and bioavailability compared to hydroxy or chloro analogues, making it a candidate for oral drug formulations.
  • Material Science: Fluorinated chromenes exhibit blue-shifted fluorescence (λem ~450 nm) compared to non-fluorinated derivatives, useful in OLEDs .
  • Crystallography : Substituents like phenyl groups () induce tighter crystal packing (density ~1.45 g/cm³), whereas methyl groups reduce lattice energy, enhancing solubility .

Biological Activity

7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a derivative of coumarin, has gained attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C11H7FO4
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 536741-68-1
  • LogP : 1.81
  • Polar Surface Area : 64 Ų

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. In a study assessing various coumarin analogues, compounds with similar structures to this compound demonstrated promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the chromene ring influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups like fluorine has been associated with enhanced antimicrobial potency .

Compound StructureAntimicrobial Activity (MIC μg/mL)Notes
7-Fluoro-Coumarin6.25 - 25Effective against Candida albicans
4-Methyl-Coumarin>200Less active compared to fluorinated variants

Anticancer Activity

In addition to antimicrobial properties, derivatives of coumarin have shown potential in anticancer applications. A study indicated that certain coumarin analogues exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy Against Fungal Strains :
    • A study reported the Minimum Inhibitory Concentration (MIC) for various analogues against Candida albicans, with some derivatives showing MIC values as low as 6.25 μg/mL .
  • Cytotoxicity in Cancer Cells :
    • Research highlighted that specific coumarin derivatives induced apoptosis in human breast cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents .

Q & A

Q. What are the key considerations in designing a synthetic route for 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid?

A robust synthetic route typically involves multi-step reactions starting with the chromenone core formation. For example, condensation reactions using Meldrum’s acid and ethyl acetoacetate under reflux with a base (e.g., piperidine) can yield the core structure. Subsequent fluorination and methylation require precise temperature control (e.g., 60–80°C) and inert atmospheres (argon) to avoid side reactions. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, should be monitored via TLC or HPLC for intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional group integrity?

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., fluorine at C7, methyl at C4) and aromatic proton environments. For example, downfield shifts in 1H NMR (~δ 8.3–8.8 ppm) indicate chromenone carbonyl groups .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 409.1271) .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and chromenone ketone (C=O ~1650 cm⁻¹) functionalities .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing the chromenone core and increasing electrophilicity at the C3-carboxylic acid group. This impacts reactivity in nucleophilic acyl substitutions (e.g., amide coupling) and may enhance binding to biological targets like enzymes (e.g., COX inhibition) via polar interactions .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols by:

  • Using identical cell lines (e.g., MCF-7 for cytotoxicity) and passage numbers.
  • Validating enzyme inhibition assays (e.g., AChE) with positive controls like donepezil.
  • Applying statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Compare methyl (C4) vs. ethyl analogs to assess steric effects on cytotoxicity.
  • Functional group replacement : Replace the carboxylic acid with esters or amides to modulate solubility and membrane permeability.
  • In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or AChE active sites .

Q. What strategies improve reaction yields during large-scale synthesis?

  • Catalyst optimization : Use Pd/C or Ni catalysts for fluorination to reduce byproducts.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Purification : Recrystallization from EtOAc/hexane mixtures (3:1 v/v) improves purity (>95%) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1, suggesting moderate lipophilicity).
  • Metabolic pathways : CYP450 enzyme interaction models (e.g., Schrödinger’s MetaSite) identify potential oxidation sites (e.g., C7-fluorine resistance to demethylation) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Contextualize results by:

  • Comparing IC50 values with positive controls (e.g., doxorubicin for MCF-7 cells).
  • Evaluating cell line-specific factors (e.g., P-glycoprotein expression affecting drug efflux).
  • Cross-referencing with apoptosis assays (e.g., Annexin V staining) to confirm mechanism .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
  • Thermal gravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates solid-state stability).
  • Light sensitivity : Monitor UV-Vis absorbance changes under accelerated light exposure .

Comparative Studies

Q. How does this compound compare to non-fluorinated analogs in biological assays?

Fluorination typically enhances:

  • Enzyme inhibition : Fluorinated analogs show 2–3x lower IC50 values for AChE vs. non-fluorinated derivatives.
  • Metabolic stability : Resistance to hepatic CYP450-mediated degradation increases plasma half-life .

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